molecular formula C13H19Cl2NO B7897790 2-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride

2-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B7897790
M. Wt: 276.20 g/mol
InChI Key: MRUIIWSFZWRUTI-UHFFFAOYSA-N
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Description

2-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-benzyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 4-chloro-benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

2-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride
  • 2-(4-Chloro-benzyloxymethyl)-morpholine hydrochloride

Uniqueness

2-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-6-4-11(5-7-12)9-16-10-13-3-1-2-8-15-13;/h4-7,13,15H,1-3,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUIIWSFZWRUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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